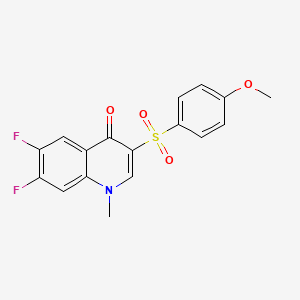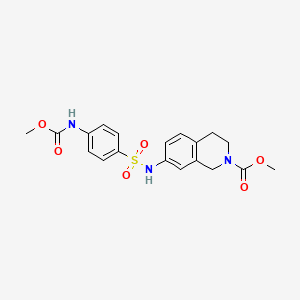![molecular formula C25H23N5O4 B2935172 8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886901-06-0](/img/new.no-structure.jpg)
8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of imidazo[2,1-f]purine derivatives. One study detailed the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing the potential of these compounds in chemical synthesis and drug design due to their unique structural properties (Simo, Rybár, & Alföldi, 1998).
Pharmacological Evaluation
Imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized and evaluated for their pharmacological properties. One study focused on the synthesis and preliminary pharmacological evaluation of N-8-arylpiperazinylpropyl derivatives, revealing their potent ligand activity for the 5-HT(1A) receptor, suggesting their potential in treating affective disorders like anxiety and depression (Zagórska et al., 2009).
Versatile Reagent for Synthesis
3-Methoxalylchromone has been used as a versatile reagent for the regioselective synthesis of 1-desazapurine, indicating the potential of imidazo[2,1-f]purine derivatives in creating pharmacophores used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Propiedades
Número CAS |
886901-06-0 |
|---|---|
Fórmula molecular |
C25H23N5O4 |
Peso molecular |
457.49 |
Nombre IUPAC |
6-(2-methoxy-5-methylphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O4/c1-15-10-11-20(34-4)18(12-15)30-19(17-8-6-5-7-9-17)14-28-21-22(26-24(28)30)27(3)25(33)29(23(21)32)13-16(2)31/h5-12,14H,13H2,1-4H3 |
Clave InChI |
AAUVGEJBIQQIMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


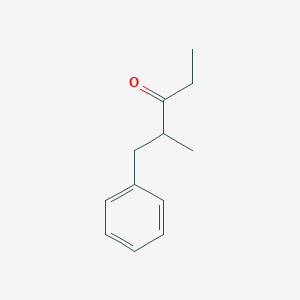
![2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2935091.png)
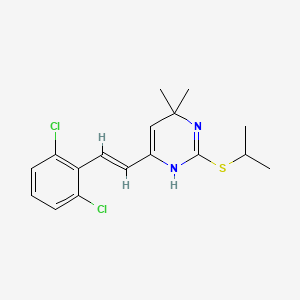

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2935095.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2935097.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)
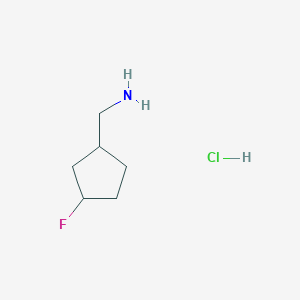
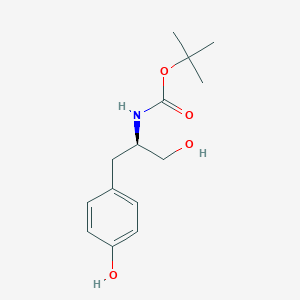
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2935108.png)

